1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can be achieved through several synthetic routes. One common method involves the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a multi-component reaction involving 5-aminopyrazole, aldehyde, and trimethylsilyl cyanide under thermal conditions . This method is efficient and environmentally friendly, making it suitable for industrial production.
Another approach involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles . This method allows for the preparation of highly functionalized derivatives of the compound.
Chemical Reactions Analysis
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include metal amides, electrophiles, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is attributed to its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
1-Isobutyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole: This compound shares the same core structure but lacks the isobutyl and carbonitrile groups, resulting in different chemical and biological properties.
1H-imidazo[1,2-b]pyrazole-6-carboxamide: This derivative has a carboxamide group instead of a carbonitrile group, which affects its solubility and reactivity.
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-methylpropyl)imidazo[1,2-b]pyrazole-6-carbonitrile |
InChI |
InChI=1S/C10H12N4/c1-8(2)7-13-3-4-14-10(13)5-9(6-11)12-14/h3-5,8H,7H2,1-2H3 |
InChI Key |
IHYKMCMQCYAAKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN2C1=CC(=N2)C#N |
Origin of Product |
United States |
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